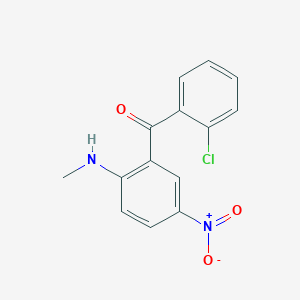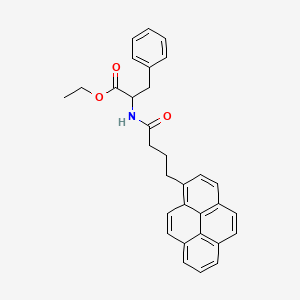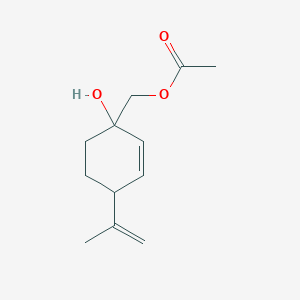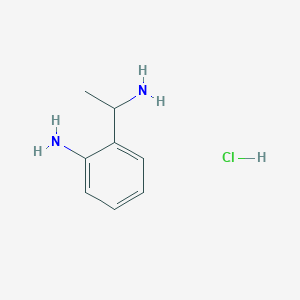
Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle est un composé organique complexe qui appartient à la classe des dérivés benzyloxycarbonylés. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pipéridine, un groupe benzyle et un groupe oxopropyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la réaction du chloroformate de benzyle avec le 2-(2-oxopropyl)pipéridine-1-carboxylate en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres pour empêcher l'hydrolyse des produits intermédiaires. Le produit final est purifié par chromatographie sur colonne.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle peut impliquer des réactions en lots à grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement de la synthèse. Les conditions de réaction sont optimisées pour garantir une pureté élevée et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe oxo en groupe hydroxyle.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes benzyle ou oxopropyl, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Dérivés hydroxylés.
Substitution : Divers dérivés pipéridine substitués.
Applications de la recherche scientifique
Le 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique dans les études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, modulant ainsi leur activité. Les voies impliquées peuvent inclure l'inhibition de médiateurs inflammatoires ou la modulation de la libération de neurotransmetteurs.
Applications De Recherche Scientifique
Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de benzyle (2-oxopropyl) : Partage un groupe oxopropyl similaire mais n'a pas le cycle pipéridine.
4-Benzyl-2-(3-(4-fluorophényl)-2-oxopropyl)-6-phénylpyridazin-3(2H)-one : Contient un cycle pyridazinone au lieu d'un cycle pipéridine.
Unicité
Le 2-(2-oxopropyl)-3-phénylméthoxycarbonyloxypipéridine-1-carboxylate de benzyle est unique en raison de sa combinaison d'un cycle pipéridine et d'un groupe benzyloxycarbonyle, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité structurelle en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C24H27NO6 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3 |
Clé InChI |
LFKLNTHVFMHRLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)



![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)




![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)

![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
